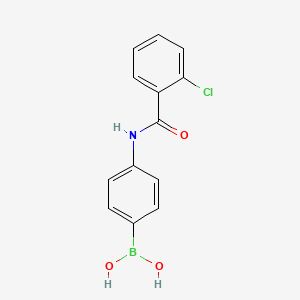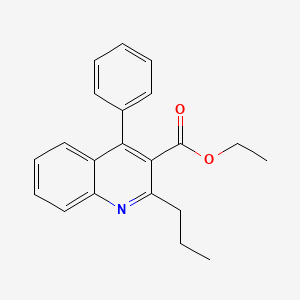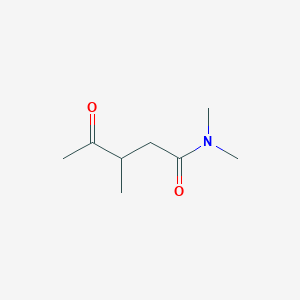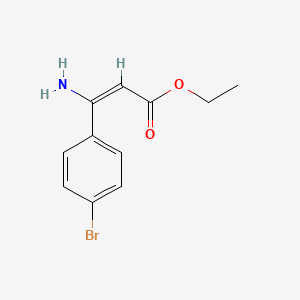
Methyl 4-(2-methoxyacetyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-methoxyacetyl)benzoate is an organic compound with the molecular formula C11H12O4 It is an ester derivative of benzoic acid and is characterized by the presence of a methoxyacetyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-methoxyacetyl)benzoate typically involves the esterification of 4-(2-methoxyacetyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include:
Catalyst: Sulfuric acid or hydrochloric acid
Temperature: Room temperature to reflux conditions
Solvent: Methanol
The reaction proceeds through the nucleophilic attack of the methanol on the carbonyl carbon of the benzoic acid derivative, followed by the elimination of water to form the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solid acid catalysts such as zirconium or titanium-based catalysts can be employed to improve the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(2-methoxyacetyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the benzene ring, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Reduction: LiAlH4 or sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination
Major Products
Hydrolysis: 4-(2-methoxyacetyl)benzoic acid and methanol
Reduction: 4-(2-methoxyacetyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2-methoxyacetyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of Methyl 4-(2-methoxyacetyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(2-methoxyacetyl)benzoate can be compared with other ester derivatives of benzoic acid, such as:
Methyl benzoate: Lacks the methoxyacetyl group, making it less complex and with different chemical properties.
Ethyl 4-(2-methoxyacetyl)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester, which may affect its reactivity and applications.
Methyl 4-(2-methoxyethoxy)benzoate: Contains a methoxyethoxy group, leading to different physical and chemical properties
This compound is unique due to the presence of the methoxyacetyl group, which imparts distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C11H12O4 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
methyl 4-(2-methoxyacetyl)benzoate |
InChI |
InChI=1S/C11H12O4/c1-14-7-10(12)8-3-5-9(6-4-8)11(13)15-2/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
SGTSPUJDDBPSAU-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(=O)C1=CC=C(C=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(S)-5-Methyl-2-[3-[4-(Ethylsulfinyl)phenyl]benzofuran-5-yl]-1,3,4-oxadiazole](/img/structure/B13980953.png)

![2,2-Dimethyl-3-oxo-3-[2-(1-tritylimidazol-4-yl)ethylamino]propanoic acid](/img/structure/B13980968.png)

![7-Methyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13980976.png)



